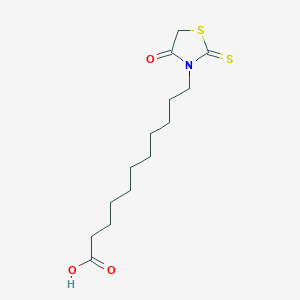

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various strategies . These include multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . These strategies have been developed to create a variety of scaffolds to investigate a range of biological activities .Wissenschaftliche Forschungsanwendungen

Biological Potential of Thiazolidinones

Thiazolidinones, including structures related to 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid, have been extensively studied for their vast pharmacological importance. These compounds, featuring the 1,3-thiazolidin-4-one nucleus, exhibit significant biological activities, making them prominent in the development of pharmaceuticals. Research has demonstrated that these molecules possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties among others. The synthesis of thiazolidinones and their functionalized analogs, such as glitazones and rhodanines, dates back to the mid-nineteenth century, highlighting their long-standing interest in medicinal chemistry (Santos et al., 2018).

Thiazolidines in Drug Design

The thiazolidine motif acts as a pivotal bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates featuring this core. The presence of sulfur in thiazolidines enhances their pharmacological properties, allowing them to be used as vehicles in the synthesis of valuable organic compounds. Their varied biological properties, including anticancer, anticonvulsant, and anti-inflammatory activities, make them a highly valued moiety in drug design. Synthetic approaches, including multicomponent reactions and green chemistry, have been employed to improve their pharmacokinetics and pharmacodynamic profiles (Sahiba et al., 2020).

Pharmacological Importance and Future Directions

The 1,3-thiazolidin-4-one core and its derivatives are recognized for their great pharmacological importance. These compounds are found in several commercial pharmaceuticals and are continuously being studied for potential activities against various diseases. The evolution of synthetic methodologies since the 19th century has led to a deep understanding of their structural and biological properties. The environmental awareness and the pursuit of green synthesis methods underscore the ongoing interest in these compounds for their potential as sustainable pharmaceutical agents (Mech et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. Inhibiting ALR2 can help manage complications of diabetes, such as cataracts, retinopathy, and neuropathy .

Mode of Action

The compound interacts with its target, ALR2, by binding to the enzyme’s active site. Molecular docking simulations identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding . This binding inhibits the enzyme’s activity, thereby disrupting the conversion of glucose to sorbitol in the polyol pathway .

Biochemical Pathways

The inhibition of ALR2 affects the polyol pathway . Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. In hyperglycemic conditions, such as in individuals with diabetes, the activity of this pathway increases, leading to an accumulation of sorbitol, which can cause osmotic damage and oxidative stress .

Pharmacokinetics

The compound’s lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, has been studied . Lipophilic compounds generally have better absorption and can cross biological membranes more easily. Future studies should focus on the compound’s ADME properties to fully understand its bioavailability.

Result of Action

The inhibition of ALR2 by this compound can help manage hyperglycemia-induced complications. By disrupting the polyol pathway, the compound prevents the accumulation of sorbitol, thereby potentially mitigating osmotic damage and oxidative stress .

Action Environment

The action of this compound is influenced by the biochemical environment. For instance, the compound’s efficacy in inhibiting ALR2 may be enhanced in a hyperglycemic environment due to the increased activity of the polyol pathway

Zukünftige Richtungen

The thiazolidin-4-one scaffold, to which “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid” belongs, has been identified as a promising area for the development of new therapeutic agents . Future research may focus on further exploration of these heterocyclic compounds as possible anticancer agents .

Eigenschaften

IUPAC Name |

11-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c16-12-11-20-14(19)15(12)10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCNAENFVLXBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)

![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)

![1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2811085.png)